molecular formula C22H21FN2O4S B15174720 4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-hydroxy-2-phenylethyl)benzamide

4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-hydroxy-2-phenylethyl)benzamide

Cat. No.: B15174720
M. Wt: 428.5 g/mol
InChI Key: GGPOEESMRLVAST-UHFFFAOYSA-N
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Description

4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-hydroxy-2-phenylethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core, substituted with a fluorophenyl sulfonyl group and a hydroxy-phenylethyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-hydroxy-2-phenylethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the fluorophenyl sulfonyl group through a sulfonylation reaction. This is followed by the introduction of the hydroxy-phenylethyl group via a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-hydroxy-2-phenylethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-hydroxy-2-phenylethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-hydroxy-2-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-N-(2-hydroxy-2-phenylethyl)benzamide
  • 4-({[(4-bromophenyl)sulfonyl]amino}methyl)-N-(2-hydroxy-2-phenylethyl)benzamide
  • 4-({[(4-iodophenyl)sulfonyl]amino}methyl)-N-(2-hydroxy-2-phenylethyl)benzamide

Uniqueness

The presence of the fluorophenyl group in 4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-hydroxy-2-phenylethyl)benzamide imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it distinct from its chlorinated, brominated, or iodinated analogs.

Biological Activity

4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-hydroxy-2-phenylethyl)benzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C22H20FN5O9S2
  • Molecular Weight : 581.6 g/mol
  • IUPAC Name : 2-[[4-[(4-fluorophenyl)sulfonylcarbamoylamino]phenyl]sulfonyl-[(4-nitrophenyl)methyl]amino]-N-hydroxyacetamide

The biological activity of this compound is primarily associated with its role as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to a closed chromatin structure and reduced gene expression. Inhibition of HDACs can result in increased acetylation of histones, promoting gene expression associated with cell cycle arrest and apoptosis in cancer cells.

Key Mechanisms:

  • HDAC Inhibition : The compound exhibits selective inhibition of HDAC isoforms, particularly HDAC3, which is crucial for tumor growth regulation.
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in various cancer cell lines, including HepG2 liver cancer cells.
  • Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in the cell cycle, contributing to its antiproliferative effects.

Anticancer Activity

The compound's anticancer properties have been evaluated through various in vitro and in vivo studies. Notably, it demonstrated significant antiproliferative effects against multiple cancer cell lines.

Cell LineIC50 (μM)Mechanism of Action
HepG2 (Liver)1.30HDAC inhibition, apoptosis induction
MDA-MB-231 (Breast)5.00Cell cycle arrest
A2780 (Ovarian)3.50Induction of apoptosis

Study on HepG2 Cells

In a study focusing on HepG2 cells, the compound was shown to promote apoptosis significantly. Flow cytometry analysis indicated an increase in apoptotic cells from 5.83% in control to 28.83% with treatment at higher concentrations (9 μM). This suggests a strong apoptotic effect that correlates with its anticancer activity .

Combination Therapy Studies

Combination studies revealed that the compound could enhance the efficacy of established chemotherapeutics like taxol and camptothecin. When used in conjunction with these drugs at a concentration of 0.5 μM, it improved their anticancer activity significantly, indicating potential for combination therapies in clinical settings .

Properties

Molecular Formula

C22H21FN2O4S

Molecular Weight

428.5 g/mol

IUPAC Name

4-[[(4-fluorophenyl)sulfonylamino]methyl]-N-(2-hydroxy-2-phenylethyl)benzamide

InChI

InChI=1S/C22H21FN2O4S/c23-19-10-12-20(13-11-19)30(28,29)25-14-16-6-8-18(9-7-16)22(27)24-15-21(26)17-4-2-1-3-5-17/h1-13,21,25-26H,14-15H2,(H,24,27)

InChI Key

GGPOEESMRLVAST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)F)O

Origin of Product

United States

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